3-aminoquinolin-4-ol
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Overview
Description
3-Aminoquinolin-4-ol is a compound with the molecular formula C9H8N2O and a molecular weight of 160.18 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 3-aminoquinolin-4-ol and its derivatives has been a subject of interest in recent years . For instance, 2-aminoquinolin-4(1H)-one was reacted with various primary/secondary amines and paraformaldehyde under Mannich reaction conditions . In the case of secondary amines, the reaction yielded expected Mannich products .Molecular Structure Analysis
The InChI code for 3-aminoquinolin-4-ol is 1S/C9H8N2O/c10-7-5-11-8-4-2-1-3-6 (8)9 (7)12/h1-5H,10H2, (H,11,12) . The InChI key is NIQNIQVCPKCNQS-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 3-aminoquinolin-4-ol are complex and varied. For example, 2-aminoquinolin-4(1H)-one was reacted with various primary/secondary amines and paraformaldehyde under Mannich reaction conditions . In the case of secondary amines, the reaction yielded expected Mannich products .Physical And Chemical Properties Analysis
3-Aminoquinolin-4-ol is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature . It has a molecular weight of 160.18 .Scientific Research Applications
Drug Discovery
3-Aminoquinolin-4-ol is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . The compound’s unique structure and properties make it a valuable component in the development of new pharmaceuticals .
Synthetic Organic Chemistry
This compound has versatile applications in the fields of industrial and synthetic organic chemistry . Its unique structure allows it to participate in a variety of chemical reactions, making it a useful tool in the synthesis of complex organic compounds .
Biological Activities
Quinoline and its derivatives, including 3-aminoquinolin-4-ol, have potential biological activities . These compounds have been studied for their potential use in treating various diseases .
Pharmaceutical Activities
3-Aminoquinolin-4-ol and its derivatives have potential pharmaceutical activities . They have been studied for their potential use in the development of new drugs .
Industrial Applications
Quinoline, which includes 3-aminoquinolin-4-ol, has potential for industrial applications . Its unique properties make it a valuable component in a variety of industrial processes .
Molecular Simulations
3-Aminoquinolin-4-ol can be used in molecular simulations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations with this compound .
Mechanism of Action
Target of Action
3-Aminoquinolin-4-ol is a derivative of the 4-aminoquinoline class of compounds . The primary targets of this class of compounds are often associated with malaria treatment , specifically, they target the parasite Plasmodium falciparum . .
Mode of Action
It’s known that these compounds often interfere with the parasite’s ability to breakdown and digest hemoglobin, which is crucial for its survival .
Biochemical Pathways
This leads to the accumulation of toxic heme and subsequent death of the parasite .
Pharmacokinetics
It’s known that 4-aminoquinoline compounds generally have good oral bioavailability and are extensively distributed in the body .
Result of Action
It’s known that 4-aminoquinoline compounds can cause the death of the malaria parasite by interfering with its heme detoxification pathway .
Action Environment
Factors such as ph and the presence of certain ions can affect the activity of 4-aminoquinoline compounds .
Safety and Hazards
The safety information for 3-aminoquinolin-4-ol includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It’s important to handle this compound with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .
Future Directions
Quinoline and its derivatives, including 3-aminoquinolin-4-ol, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous molecules based on these compounds being used to develop potent lead compounds with good efficacy and low toxicity . Future research will likely continue to explore the synthesis and potential applications of these compounds .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-aminoquinolin-4-ol involves the conversion of 3-nitroquinolin-4-ol to 3-aminoquinolin-4-ol through a reduction reaction.", "Starting Materials": [ "3-nitroquinolin-4-ol", "Sodium dithionite", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 3-nitroquinolin-4-ol in ethanol.", "Step 2: Add sodium dithionite to the solution and stir for 30 minutes.", "Step 3: Add sodium hydroxide to the solution and stir for an additional 30 minutes.", "Step 4: Filter the solution and wash the solid with water.", "Step 5: Recrystallize the solid from ethanol to obtain 3-aminoquinolin-4-ol." ] } | |
CAS RN |
99512-72-8 |
Product Name |
3-aminoquinolin-4-ol |
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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